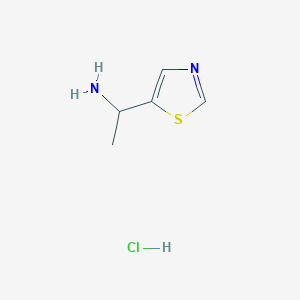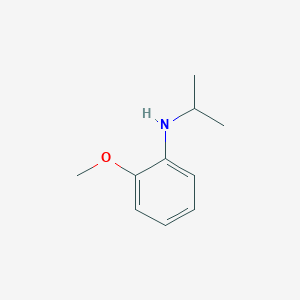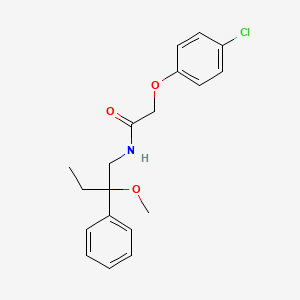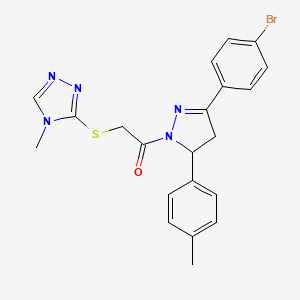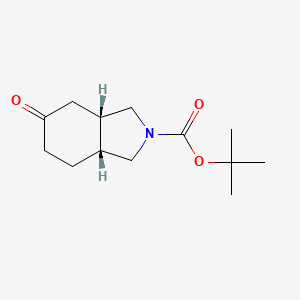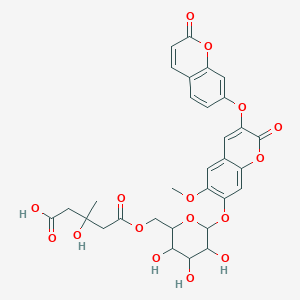
1-(3-nitrobenzyl)-3-(m-tolyl)quinazoline-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-nitrobenzyl)-3-(m-tolyl)quinazoline-2,4(1H,3H)-dione, also known as NQDI-1, is a synthetic compound that has been extensively studied for its potential therapeutic applications. NQDI-1 belongs to the quinazoline family of compounds, which are known to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.
Wissenschaftliche Forschungsanwendungen
Metal-Free Synthesis Approaches
A significant advancement in the synthesis of 1H-quinazoline-2,4-diones involves selenium-catalyzed carbonylation of o-nitrobenzamides, offering a metal and phosgene-free route to potentially bioactive derivatives. This method highlights an eco-friendly and efficient approach to synthesizing these compounds under mild conditions, proposing a sustainable alternative to traditional metal-catalyzed processes (Wu & Yu, 2010).
Novel Synthetic Routes
Efforts in developing new synthetic routes for quinazoline-2,4(1H,3H)-diones have led to methodologies like the stannous chloride-induced synthesis of spiroindolinone-quinazolines, showcasing the versatility and broad applicability of these compounds in generating structurally complex derivatives in good yields (Hu, Wang, Chen, & Shi, 2011).
Green Chemistry Perspectives
A novel approach emphasizes the chemical fixation of CO2 into 2-aminobenzonitriles, presenting a straightforward route to quinazoline-2,4(1H,3H)-diones. This method aligns with green chemistry principles, highlighting the importance of developing environmentally friendly and sustainable synthesis strategies for these compounds (Vessally et al., 2017).
Solid-Phase Synthesis
The solid-phase synthesis of 1,3N-disubstituted quinazoline-2,4-diones introduces a versatile method for the efficient generation of these compounds. This approach facilitates the introduction of diverse substituents, expanding the utility of quinazoline-2,4(1H,3H)-diones in various scientific applications (Makino, Suzuki, Nakanishi, & Tsuji, 2001).
Novel Synthesis in Water
A CO2-mediated synthesis of quinazoline-2,4(1H,3H)-dione in water represents an innovative, efficient, and scalable approach. Utilizing water as the solvent and DMF as the carbon source, this method demonstrates a high conversion rate and excellent selectivity, marking a significant advancement in the synthesis of these compounds with potential industrial applications (Rasal & Yadav, 2016).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(3-nitrobenzyl)-3-(m-tolyl)quinazoline-2,4(1H,3H)-dione involves the condensation of 3-nitrobenzaldehyde with m-toluidine to form 3-(m-tolyl)-3-nitropropenal, which is then reacted with anthranilic acid to form the target compound.", "Starting Materials": [ "3-nitrobenzaldehyde", "m-toluidine", "anthranilic acid", "acetic anhydride", "sodium acetate", "ethanol", "chloroform", "sodium hydroxide", "hydrochloric acid", "water" ], "Reaction": [ "Step 1: Dissolve 3-nitrobenzaldehyde (1.0 equiv) and m-toluidine (1.2 equiv) in ethanol and add a catalytic amount of acetic anhydride. Heat the mixture under reflux for 2 hours.", "Step 2: Cool the reaction mixture to room temperature and add sodium acetate to the mixture. Extract the product with chloroform and dry the organic layer over anhydrous sodium sulfate.", "Step 3: Dissolve the crude product in ethanol and add anthranilic acid (1.2 equiv) and a catalytic amount of acetic anhydride. Heat the mixture under reflux for 4 hours.", "Step 4: Cool the reaction mixture to room temperature and add water. Extract the product with chloroform and dry the organic layer over anhydrous sodium sulfate.", "Step 5: Purify the product by column chromatography using a mixture of chloroform and methanol as the eluent.", "Step 6: Recrystallize the purified product from ethanol to obtain the final product, 1-(3-nitrobenzyl)-3-(m-tolyl)quinazoline-2,4(1H,3H)-dione." ] } | |
CAS-Nummer |
899782-69-5 |
Produktname |
1-(3-nitrobenzyl)-3-(m-tolyl)quinazoline-2,4(1H,3H)-dione |
Molekularformel |
C22H17N3O4 |
Molekulargewicht |
387.395 |
IUPAC-Name |
3-(3-methylphenyl)-1-[(3-nitrophenyl)methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C22H17N3O4/c1-15-6-4-8-17(12-15)24-21(26)19-10-2-3-11-20(19)23(22(24)27)14-16-7-5-9-18(13-16)25(28)29/h2-13H,14H2,1H3 |
InChI-Schlüssel |
DWRPKKQXKVLXNP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)[N+](=O)[O-] |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-[(E)-2-[(2-chlorophenyl)methylidene]hydrazin-1-yl]-3-methyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2715306.png)
![2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2715309.png)
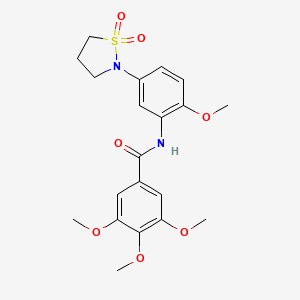
![N-{2,5-diethoxy-4-[(2-methylpropanoyl)amino]phenyl}benzamide](/img/structure/B2715311.png)
